molecular formula C19H26N2O3 B12281001 2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester

2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester

Cat. No.: B12281001
M. Wt: 330.4 g/mol
InChI Key: GJQCSRWKSRNBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spirocyclic structure. The Boc protecting group is then introduced to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one: This compound has a benzyl group instead of the Boc group, which affects its reactivity and applications.

    2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride: This compound lacks the Boc protecting group and is often used in different contexts due to its different chemical properties.

Uniqueness

7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 1-oxo-2-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-12-7-10-19(14-20)11-13-21(16(19)22)15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3

InChI Key

GJQCSRWKSRNBOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.